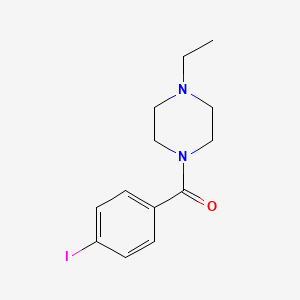
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone
Descripción general
Descripción
“(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” is a chemical compound with the molecular formula C13H17IN2O . It is a complex organic compound that is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” consists of 13 carbon atoms, 17 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 344.191 Da, and the monoisotopic mass is 344.038544 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone” include its molecular structure and weight . For more detailed physical and chemical properties, it is recommended to refer to specialized chemical databases or literature.Aplicaciones Científicas De Investigación
However, the available information on 4-MP provides insight into its medical applications and pharmacological profile:
Pharmacological Profile of 4-Methylpyrazole (4-MP)
- Treatment of Poisoning : 4-MP is primarily known for its role in treating ethylene glycol and methanol poisoning. It acts as a potent inhibitor of alcohol dehydrogenase, thus preventing the formation of toxic metabolites ((Baud et al., 1986), (Jacobsen et al., 1988)).
- Pharmacokinetics and Safety Profile : Studies indicate that 4-MP has a dose-dependent kinetic profile and is generally well-tolerated at therapeutic doses. Side effects reported are mild and include nausea and dizziness at higher doses ((Jacobsen et al., 1996), (Wallemacq et al., 2004)).
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17IN2O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIDFYCBEGWGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)(4-iodophenyl)methanone | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


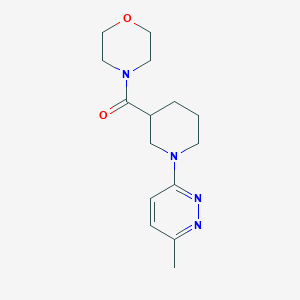
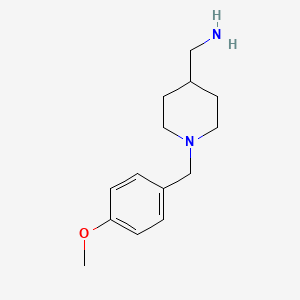


![Sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2408193.png)
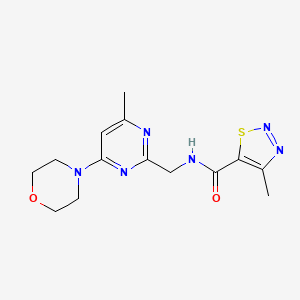

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)
![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)
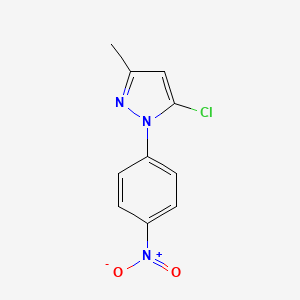
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
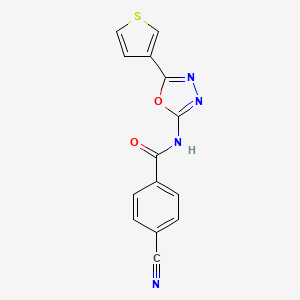
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)
